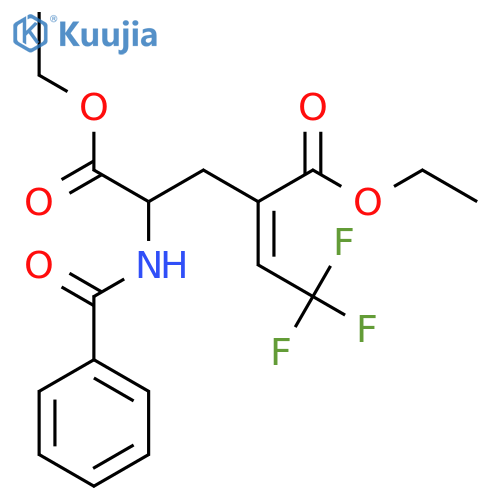

Cas no 1214874-13-1 (1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate)

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate 化学的及び物理的性質

名前と識別子

-

- 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate

- 1,5-Diethyl2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate

- Glutamic acid, N-benzoyl-4-(2,2,2-trifluoroethylidene)-, 1,5-diethyl ester

- 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate

-

- MDL: MFCD11858154

- インチ: 1S/C18H20F3NO5/c1-3-26-16(24)13(11-18(19,20)21)10-14(17(25)27-4-2)22-15(23)12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23)/b13-11-

- InChIKey: HTXXXLHPBYEURZ-QBFSEMIESA-N

- ほほえんだ: FC(/C=C(\C(=O)OCC)/CC(C(=O)OCC)NC(C1C=CC=CC=1)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 10

- 複雑さ: 554

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 81.7

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88649-1.0g |

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate |

1214874-13-1 | 1.0g |

$0.0 | 2023-02-11 | ||

| Enamine | EN300-88649-1g |

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate |

1214874-13-1 | 1g |

$0.0 | 2023-09-01 |

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioateに関する追加情報

Introduction to 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate (CAS No. 1214874-13-1)

1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate, identified by its Chemical Abstracts Service number CAS No. 1214874-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its complex functional groups, which include ethyl ester moieties, a phenylformamido substituent, and a 2,2,2-trifluoroethylidene group. The structural arrangement of these components not only imparts unique chemical properties but also opens up diverse possibilities for its application in medicinal chemistry and material science.

The ethylation at the 1 and 5 positions of the pentanedioate backbone enhances the solubility and metabolic stability of the molecule, making it a promising candidate for further derivatization and investigation. The presence of the phenylformamido group introduces a hydrogen bond donor/acceptor capability, which is crucial for modulating interactions with biological targets such as enzymes and receptors. Additionally, the trifluoroethylidene moiety contributes to lipophilicity and metabolic resistance, features that are increasingly sought after in drug design to improve pharmacokinetic profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with multifunctional scaffolds. The 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate structure aligns well with this trend, as it combines several pharmacophoric elements that are known to enhance biological activity. For instance, studies have demonstrated that compounds containing phenylformamido groups exhibit inhibitory effects on various therapeutic targets, including proteases and kinases. The incorporation of a trifluoroethylidene group further enhances binding affinity by improving hydrophobic interactions with protein pockets.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their potential biological activity. Molecular docking simulations have been employed to evaluate how 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate interacts with key enzymes involved in inflammatory pathways. Preliminary results suggest that this compound may exhibit inhibitory properties against enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Such findings underscore the importance of this compound as a lead structure for developing novel therapeutic agents.

The synthesis of 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate presents both challenges and opportunities for synthetic chemists. The introduction of the trifluoroethylidene group requires careful handling of fluorinated reagents to ensure high yield and purity. However, modern synthetic methodologies have made significant strides in facilitating the incorporation of fluorine atoms into organic molecules without compromising efficiency or selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired carbon-fluorine bonds.

Beyond its pharmaceutical applications, this compound has also shown promise in material science research. The unique combination of functional groups makes it a versatile building block for designing polymers with tailored properties. For example, the ester moieties can undergo polymerization reactions to form biodegradable polyesters, while the phenylformamido group can serve as a cross-linking agent in hydrogels. These applications highlight the broad utility of 1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate beyond traditional drug discovery efforts.

The development of new synthetic routes to this compound has been a focus of several research groups aiming to optimize production scalability while maintaining high chemical purity. Continuous flow chemistry has emerged as a particularly promising approach for synthesizing complex molecules like this one efficiently and sustainably. By leveraging microreactor systems, researchers can achieve precise control over reaction conditions, leading to improved yields and reduced waste generation—a critical consideration in modern pharmaceutical manufacturing.

In conclusion,1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate (CAS No. 1214874-13-1) represents a fascinating example of how structural complexity can be leveraged to develop molecules with multiple biological functions. Its unique combination of ethyl ester groups,phenylformamido substituents,trifluoroethylidene moieties,and its overall pentanedioate backbone positions it as a valuable scaffold for further exploration in both pharmaceuticals and advanced materials science research.

1214874-13-1 (1,5-diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate) 関連製品

- 1771-18-2(2-Methoxy Phenothiazine)

- 1428365-42-7(4-propyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)

- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)

- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 1805049-20-0(2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)

- 2138556-47-3(3-cyclobutyl-N,4-dimethylcyclohexan-1-amine)

- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)

- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)

- 1805406-09-0(Methyl 2-chloro-5-(difluoromethyl)-3-methoxypyridine-6-acetate)